1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride
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Overview
Description
1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group at position 1, an isopropyl group at position 3, and a carbonyl chloride group at position 4 of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of Substituents: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Carboxylic Acids: Formed through hydrolysis of the carbonyl chloride group.
Scientific Research Applications
1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its reactive carbonyl chloride group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride: Similar structure but with the carbonyl chloride group at position 5.
Phenylacetone: An organic compound with a similar carbonyl group but different overall structure and applications.
Uniqueness: 1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)7-6(8(9)12)4-11(3)10-7/h4-5H,1-3H3 |
InChI Key |
PBGFJQBLXXXZSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)Cl)C |
Origin of Product |
United States |
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